Xyloidone
Overview
Description
Xyloidone is a chemical compound with the molecular formula C15H12O3 . It is also known by other names such as 2,2-Dimethyl-2H-benzo[g]chromene-5,10-dione .
Synthesis Analysis
The synthesis of dehydro-α-lapachones or xyloidones involves the use of a microwave tube, where a compound is mixed with an ethanol/water mixture, the appropriate aldehyde, and formic acid. The reaction is then heated under microwave irradiation at 120 °C for a period of 2–3 hours .Molecular Structure Analysis
The molecular structure of Xyloidone consists of 15 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The average mass is 240.254 Da and the monoisotopic mass is 240.078644 Da .Chemical Reactions Analysis
While specific chemical reactions involving Xyloidone are not detailed in the sources, it’s worth noting that naphthoquinones, the class of compounds to which Xyloidone belongs, are known for their ability to receive and transfer electrons, which allows them to interfere in several biochemical mechanisms of cells .Physical And Chemical Properties Analysis
Xyloidone has a molecular weight of 240.25 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources.Scientific Research Applications
1. Synthesis and Chemical Applications
Xyloidone and its analogs are synthesized using various chemical methodologies. For example, Rocha et al. (2014) utilized olefin ring-closing metathesis and Knoevenagel-electrocyclization for the synthesis of α-xyloidones and fused chromene-1,4-naphthoquinones. This synthesis method, which can be performed under acid catalysis or microwave irradiation, allows for the creation of xyloidone derivatives in moderate to good yield (Rocha et al., 2014). In another study, Pinto et al. (1980) prepared several xyloidone analogs from natural essential oil sources, highlighting the versatile nature of these compounds in chemical synthesis (Pinto et al., 1980).
2. Biological and Pharmacological Effects
Xyloidone derivatives have been studied for their biological and pharmacological effects. For instance, Santos et al. (2017) investigated the effects of xylopine, an aporphine alkaloid related to xyloidone, on human colon carcinoma cells. Their findings revealed that xylopine induced oxidative stress and G2/M phase arrest, triggering caspase-mediated apoptosis in cancer cells by a p53-independent pathway (Santos et al., 2017). In another study, Agbenyeku et al. (2022) examined the impact of xylopic acid on cytochrome P450 enzymes in rats, both in vitro and in vivo, indicating potential implications for food-drug interactions and metabolic processes (Agbenyeku et al., 2022).
3. Impact on Metabolism and Obesity
Research has also focused on the effects of xyloidone derivatives on metabolism and obesity. For example, Lim et al. (2018) studied xylobiose, a component of xylo-oligosaccharide, and its effects on obesity in mice. Their findings suggested that xylobiose could suppress fat deposition and mitigate obesity-related metabolic disorders (Lim et al., 2018).
4. Drug Delivery and Toxicity Studies
Xyloglucan-block-polycaprolactone (XGO-PCL) copolymer nanoparticles, potentially derived from xyloidone-based compounds, have been proposed as nanocarriers for drug delivery. Mazzarino et al. (2015) evaluated the potential toxicity of these nanoparticles, suggesting their safety and potential use in drug delivery systems (Mazzarino et al., 2015).
Safety And Hazards
When handling Xyloidone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Future Directions
While specific future directions for Xyloidone are not mentioned in the sources, it’s worth noting that naphthoquinones, the class of compounds to which Xyloidone belongs, have been used for various therapeutic purposes and have become drugs available in the pharmaceutical market . This suggests potential future research and development in this area.
properties
IUPAC Name |
2,2-dimethylbenzo[g]chromene-5,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-15(2)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18-15/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFHAMHRUCUSRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165176 | |
Record name | Xyloidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xyloidone | |
CAS RN |
15297-92-4 | |
Record name | Xyloidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015297924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xyloidone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106453 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xyloidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Q 99 2,2-Dimethyl-2H-naphtho(2,3-b)pyran-5,10-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XYLOIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/305WY61CUF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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